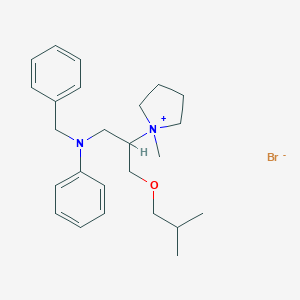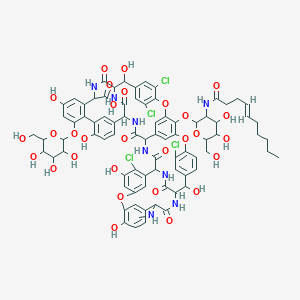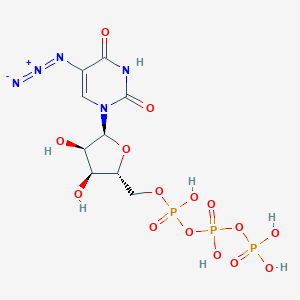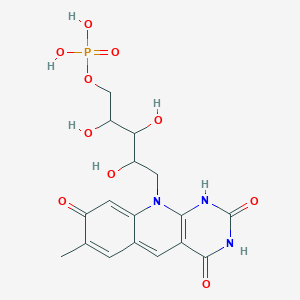
3-amino-N-(2,3-dimethylphenyl)benzamide
Descripción general
Descripción
Synthesis Analysis
3-amino-N-(2,3-dimethylphenyl)benzamide and its derivatives are synthesized through various methods, including the three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding high yields with simple workup processes (Sabbaghan & Hossaini, 2012). Another synthesis pathway involves the reaction of 3-(dimethylamino)-2H-azirines with 2-amino-4,6-dinitrophenol, leading to a mixture of quinazoline- and 1,3-benzoxazole derivatives (Villalgordo, Vincent, & Heimgartner, 1990).
Molecular Structure Analysis
The molecular structure of 3-amino-N-(2,3-dimethylphenyl)benzamide has been characterized by crystallographic studies, demonstrating the trans conformation of the H—N—C=O units and the near orthogonal orientation of the benzoyl and aniline rings (Gowda et al., 2008).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including its role as a precursor for the synthesis of anticonvulsant and antimycobacterial agents, highlighting its reactivity and potential for generating biologically active derivatives (Lambert et al., 1995); (Dokorou et al., 2004).
Physical Properties Analysis
The physical properties of 3-amino-N-(2,3-dimethylphenyl)benzamide derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Studies on related benzamide derivatives provide insights into their solid-state structures, characterized by hydrogen bonding and π-interactions, which could be analogous to the physical properties of 3-amino-N-(2,3-dimethylphenyl)benzamide (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties of 3-amino-N-(2,3-dimethylphenyl)benzamide are reflective of its functional groups and molecular structure, allowing for various interactions and reactivities. The presence of the amino and benzamide groups enable it to undergo specific chemical reactions and form bonds that are central to its application in synthesizing pharmacologically active compounds (Guirado et al., 2002).
Aplicaciones Científicas De Investigación
Anticonvulsant Activities
- Synthesis and Anticonvulsant Activity : New derivatives of 3-amino-N-(2,3-dimethylphenyl)benzamide were synthesized and evaluated for anticonvulsant properties, showing superior effectiveness compared to phenytoin in the maximal electroshock seizure test (Lambert et al., 1995).
- Comparative Anticonvulsant Activity and Neurotoxicity : The compound was compared with other antiepileptic drugs, demonstrating potent anticonvulsant effects in maximal electroshock seizure models in mice and rats (Clark Cr, 1988).
- Discovery and Anticonvulsant Activity of Potent Metabolic Inhibitor : It showed effective anticonvulsant activity in animal models, particularly in antagonizing maximal electroshock-induced seizures (Robertson et al., 1987).
Pharmacokinetic Studies
- Metabolism, Disposition, and Pharmacokinetics : The metabolism and pharmacokinetics of the compound were studied in rats, revealing insights into its absorption, distribution, and metabolic pathways (Potts et al., 1989).
- Liquid Chromatographic Determination : A method for determining the concentrations of the compound in rat serum and urine was developed, facilitating pharmacokinetic studies (Dockens et al., 1987).
Structural and Synthesis Studies
- N-(2,6-Dimethylphenyl)benzamide Structure Analysis : The crystal structure of the title compound was analyzed, providing insights into its molecular conformation and interactions (Gowda et al., 2008).
- Synthesis of Derivatives for Biological Applications : Various derivatives of the compound were synthesized, aiming at potential biological applications (Noubade et al., 2009).
Propiedades
IUPAC Name |
3-amino-N-(2,3-dimethylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-5-3-8-14(11(10)2)17-15(18)12-6-4-7-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGORUYGVLRARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424186 | |
| Record name | 3-amino-N-(2,3-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2,3-dimethylphenyl)benzamide | |
CAS RN |
102630-86-4 | |
| Record name | 3-amino-N-(2,3-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)


![[2,2':6',2''-Terpyridine]-4'-carbaldehyde](/img/structure/B12096.png)







![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)
